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Cyclopentadienyl iron(II) dicarbonyl dimer

Cat. No.: B12512550
M. Wt: 355.93 g/mol
InChI Key: FMOYQLHCKHIWFF-UHFFFAOYSA-N
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Description

Significance as a Model Organometallic Compound

The importance of Cyclopentadienyl (B1206354) iron(II) dicarbonyl dimer as a model compound stems from its complex structural and dynamic properties, which serve to illustrate several key concepts in organometallic chemistry. In solution, Fp₂ exists as a dynamic equilibrium of three isomers: cis, trans, and an unbridged (or "open") form. wikipedia.orgepfl.ch The cis and trans isomers both feature two terminal carbonyl (CO) ligands and two CO ligands that bridge the two iron centers. Current time information in Atlanta, GA, US. They differ in the relative spatial orientation of the cyclopentadienyl (Cp) ligands. Current time information in Atlanta, GA, US.

These isomers rapidly interconvert via the unbridged structure, which lacks bridging carbonyls and is held together by a metal-metal bond. epfl.ch This rapid interconversion at room temperature is a classic example of fluxionality, a phenomenon where a molecule undergoes dynamic rearrangements between structurally equivalent forms. wikipedia.orgwikipedia.org The process is so fast on the NMR timescale that the ¹H NMR spectrum at 25 °C shows only a single, sharp signal for the ten protons of the two Cp rings. wikipedia.org

The nature of the bonding in the bridged isomers has also been a subject of significant study and debate. While older textbooks often depict a direct iron-iron bond to satisfy the 18-electron rule for each metal center, theoretical analyses and X-ray diffraction data suggest the absence of significant electron density between the iron atoms. wikipedia.org This has led to alternative bonding models and continues to be a point of academic discussion, making Fp₂ a valuable case study for understanding electronic structure and bonding in polynuclear organometallic compounds. Furthermore, its straightforward synthesis and rich reactivity have made it a workhorse in the laboratory for accessing other important Fp derivatives. Current time information in Atlanta, GA, US.

Historical Context of its Discovery and Early Research Directions

Cyclopentadienyl iron(II) dicarbonyl dimer was first prepared and reported in 1955. wikipedia.org The synthesis, which remains the standard method today, involves the reaction of iron pentacarbonyl (Fe(CO)₅) with dicyclopentadiene (B1670491). chemeurope.com In this process, the dicyclopentadiene undergoes thermal cracking to produce cyclopentadiene, which then reacts with the iron carbonyl complex. wikipedia.org

Following its discovery, early research focused on characterizing its unique structure and exploring its fundamental reactivity. A pivotal area of investigation was its reductive cleavage. Treatment with reducing agents like sodium amalgam was found to break the dimer, yielding the powerful nucleophile sodium cyclopentadienyliron dicarbonyl, Na[CpFe(CO)₂] (often called "NaFp"). wikipedia.org The discovery that this anion could be readily alkylated, acylated, and used in various substitution reactions opened a significant new branch of organometallic synthesis. wikipedia.org This reactivity established the Fp moiety as a versatile building block, allowing for the construction of a vast range of new molecules with iron-carbon sigma bonds and furthering the development of organometallic chemistry as a synthetic tool.

Overview of Research Trajectories in Advanced Organometallic Synthesis and Catalysis

The foundational reactivity of Fp₂ continues to inform modern research, with its applications extending into advanced synthesis and catalysis. The compound remains a convenient and cost-effective starting material for a multitude of organoiron complexes. Current time information in Atlanta, GA, US. For instance, derivatives of Fp₂ have been developed as specialized reagents for cyclopropanation reactions, offering a stable and user-friendly alternative to traditional methods. chemeurope.comwikipedia.org

In the realm of materials science, this compound has been utilized as a catalyst precursor for the chemical vapor deposition (CVD) of multiwalled carbon nanotubes. science.gov This application leverages the compound's volatility and its iron content to catalyze the growth of these advanced materials. science.gov Furthermore, research has shown that cationic Fp derivatives can catalyze challenging C-H functionalization reactions, a highly sought-after transformation in modern organic synthesis. wikipedia.org More recent studies have even explored the potential of Fp derivatives as apoptosis-inducing agents in cancer cell lines, suggesting new directions in medicinal organometallic chemistry. rsc.org These diverse research trajectories underscore the enduring utility of Fp₂ as a foundational molecule that continues to enable innovation in organometallic chemistry.

Data Tables

Physical Properties of this compound

Property Value
Chemical Formula C₁₄H₁₀Fe₂O₄
Molar Mass 353.925 g/mol Current time information in Atlanta, GA, US.
Appearance Dark reddish-purple crystalline solid Current time information in Atlanta, GA, US.
Melting Point 194 °C (decomposes) chemeurope.com
Density 1.77 g/cm³ chemeurope.com

| Solubility | Soluble in chloroform, pyridine, THF; less soluble in carbon tetrachloride, carbon disulfide; insoluble in water. Current time information in Atlanta, GA, US. |

Spectroscopic Data for this compound

Spectroscopic Feature Typical Value (cm⁻¹)
Terminal ν(CO) Stretch ~1980 cm⁻¹ wikipedia.org

| Bridging ν(CO) Stretch | ~1780 cm⁻¹ wikipedia.org |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12Fe2O4 B12512550 Cyclopentadienyl iron(II) dicarbonyl dimer

Properties

Molecular Formula

C14H12Fe2O4

Molecular Weight

355.93 g/mol

IUPAC Name

carbon monoxide;cyclopenta-1,3-diene;iron(2+);methanone

InChI

InChI=1S/2C5H5.2CHO.2CO.2Fe/c2*1-2-4-5-3-1;4*1-2;;/h2*1-5H;2*1H;;;;/q4*-1;;;2*+2

InChI Key

FMOYQLHCKHIWFF-UHFFFAOYSA-N

Canonical SMILES

[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2].[Fe+2]

Origin of Product

United States

Synthesis and Derivatization Methodologies for Cyclopentadienyl Iron Ii Dicarbonyl Dimer Analogs

Advanced Synthetic Routes to the Core Dimer Structure

The primary and most established synthetic route to Cyclopentadienyl (B1206354) iron(II) dicarbonyl dimer, often abbreviated as [CpFe(CO)₂]₂ or Fp₂, was first reported in 1955 and remains the standard method today. wikipedia.org The synthesis involves the reaction of iron pentacarbonyl (Fe(CO)₅) with dicyclopentadiene (B1670491). wikipedia.orgchemeurope.com In this process, the dicyclopentadiene undergoes thermal cracking to produce cyclopentadiene, which then reacts with the iron pentacarbonyl. wikipedia.orgchemeurope.com

Reaction: 2 Fe(CO)₅ + C₁₀H₁₂ → [CpFe(CO)₂]₂ + 6 CO + H₂

The reaction can proceed via either photochemical or thermal pathways, which differ slightly in their mechanisms but both involve the formation of a hydride intermediate. wikipedia.orgchemeurope.com Despite being a long-standing method, its reliability and efficiency have made it the predominant route for accessing the core Fp₂ structure in laboratory settings. wikipedia.org

Functionalization Strategies and Ligand Exchange Reactions

The Fp₂ dimer is a gateway to a vast range of derivatives through reactions that either cleave the Fe-Fe bond to form monomers or substitute ligands at the iron center.

Synthesis of Monomeric Cyclopentadienyl Iron Dicarbonyl Derivatives

Monomeric Fp-containing compounds are readily synthesized from the dimer. A primary method is the reductive cleavage of the dimer, followed by reaction with an electrophile. For instance, reduction with sodium amalgam produces the highly nucleophilic sodium salt of the cyclopentadienyliron dicarbonyl anion (NaFp). wikipedia.orgmsu.edu This salt can then be alkylated, such as with methyl iodide, to yield neutral monomeric complexes like cyclopentadienyliron dicarbonyl methyl. wikipedia.org

Another significant route to monomeric derivatives is through ligand exchange. Cationic complexes featuring weakly bound ligands, such as [CpFe(CO)₂(acetone)]⁺ or [CpFe(CO)₂(Et₂O)]⁺, serve as excellent precursors. ku.ac.ke The labile acetone (B3395972) or ether ligand is easily displaced by a variety of other ligands, including primary amines and phosphines, to form stable cationic monomeric complexes. ku.ac.keutar.edu.myresearchgate.net

Generation of Anionic Cyclopentadienyl Iron Dicarbonyl Species (Fp⁻) and their Reactivity

The cyclopentadienyliron dicarbonyl anion, [CpFe(CO)₂]⁻ or Fp⁻, is a cornerstone reagent in organoiron chemistry due to its potent nucleophilicity. wikipedia.org

Generation Methods:

Chemical Reduction: The most common method for generating the Fp⁻ anion is the reductive cleavage of the Fp₂ dimer. chemeurope.com This is typically achieved using strong reducing agents such as sodium metal, sodium amalgam (Na/Hg), or potassium-graphite (KC₈). wikipedia.org The resulting products are the corresponding alkali metal salts, NaFp or KFp. wikipedia.org

Photochemical Generation: The Fp⁻ anion can also be produced photochemically. Irradiation of a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) dimer analogue in the presence of Fp₂ leads to the generation of the Fp⁻ anion through a photoinduced electron transfer mechanism. researchgate.net

Reactivity of Fp⁻: The Fp⁻ anion is a powerful and versatile nucleophile, reacting with a vast range of electrophiles to form new iron-carbon and iron-element bonds. Its nucleophilicity is one to two orders of magnitude greater than that of thiophenolate. wikipedia.org Key reactions include:

Alkylation and Acylation: It readily undergoes Sₙ2 reactions with alkyl and acyl halides to form stable Fp-R and Fp-C(O)R complexes. wikipedia.orgchemeurope.com

Formation of Alkene Complexes: Reaction of NaFp with an epoxide, followed by acid-catalyzed dehydration, yields cationic Fp-alkene complexes. wikipedia.orgchemeurope.com

Synthesis of Cyclopropanation Reagents: Fp-based reagents have been developed for use in cyclopropanation reactions. wikipedia.org

Formation of Organosilyl, Organogermyl, and Organostannyl Iron Complexes

The high nucleophilicity of the Fp⁻ anion makes it an ideal precursor for the synthesis of complexes containing bonds between iron and Group 14 elements. The general strategy involves the reaction of an alkali metal salt of the Fp⁻ anion, such as NaFp, with an appropriate organoelement halide.

General Reaction Scheme: CpFe(CO)₂Na + R₃ECl → CpFe(CO)₂-ER₃ + NaCl (Where E = Si, Ge, Sn and R = alkyl, aryl, etc.)

This straightforward salt metathesis reaction provides a reliable route to a variety of organosilyl, organogermyl, and organostannyl iron complexes. For example, dicarbonyl-π-cyclopentadienyl(trichlorostannyl)iron, [CpFe(CO)₂SnCl₃], can be synthesized from the reaction of an Fp halide with tin(II) chloride. researchgate.net The Fe-Sn bond length in such complexes is notably short, suggesting a degree of multiple bond character due to dative interaction from the iron d-orbitals to the vacant d-orbitals of the tin atom. researchgate.net

PrecursorReagentProduct Type
[CpFe(CO)₂]NaR₃SiClOrganosilyl Iron Complex
[CpFe(CO)₂]NaR₃GeClOrganogermyl Iron Complex
[CpFe(CO)₂]NaR₃SnClOrganostannyl Iron Complex
[CpFe(CO)₂]ISnCl₂Trichlorostannyl Iron Complex researchgate.net

Halogenation and Pseudohalogenation at the Iron Center

Halogen and pseudohalogen derivatives of the Fp moiety are important synthetic intermediates.

Halogenation: The most direct route to monomeric Fp-halide complexes is the oxidative cleavage of the Fe-Fe bond in the Fp₂ dimer. wikipedia.org This reaction proceeds readily with elemental halogens (Cl₂, Br₂, I₂) to yield the corresponding cyclopentadienyliron dicarbonyl halide (FpX). wikipedia.orgchemeurope.com

Reaction: [CpFe(CO)₂]₂ + X₂ → 2 CpFe(CO)₂X (X = Cl, Br, I)

These Fp-halide compounds, particularly FpI, are versatile starting materials for further derivatization, such as the synthesis of σ-alkynyl complexes via Pd/Cu-catalyzed coupling reactions. rsc.org

Pseudohalogenation: Complexes containing pseudohalide ligands like isothiocyanate (NCS⁻), cyanide (CN⁻), and selenocyanate (B1200272) (SeCN⁻) have also been synthesized. researchgate.netrsc.org These are typically prepared via substitution reactions, for example, by reacting a cationic Fp complex with a salt of the desired pseudohalide. This demonstrates the ability to introduce a wider range of anionic ligands at the iron center, expanding the synthetic utility of the Fp framework.

Electrochemical Synthesis and Redox Processes

While the primary synthesis of Fp₂ is chemical, the dimer and its derivatives are highly active in electrochemical processes. The dimer can be cleaved electrochemically to generate the Fp⁻ anion, mirroring the chemical reduction pathway. wikipedia.org This electrochemical generation is a key step in certain catalytic cycles. researchgate.net

The redox behavior of Fp₂ is central to its application as a procatalyst. For instance, in the electrocatalytic production of hydrogen, the Fp₂ dimer is reduced to Fp⁻, which is then protonated. researchgate.net The resulting Fp-H species can then be further reduced to catalytically generate H₂. The redox properties of the Fp system are also leveraged in other catalytic transformations, including the reduction of carbon dioxide. The reversible redox behavior and the stability of the various oxidation states of iron in these half-sandwich compounds make them a subject of ongoing electrochemical study. nitrkl.ac.inwmich.edu

Anodic and Cathodic Generation of Active Species

The electrochemical cleavage of the Fp₂ dimer can proceed via two distinct pathways—oxidation at the anode or reduction at the cathode—to generate the corresponding active species. wikipedia.orgresearchgate.net

Anodic Generation

At the anode, Fp₂ undergoes a one-electron oxidation. This process results in the cleavage of the iron-iron bond and the formation of the 17-electron radical cation, [CpFe(CO)₂]⁺. This species is highly reactive and susceptible to reaction with various nucleophiles. The electrochemical oxidation is a key step in initiating substitution reactions that are difficult to achieve with the neutral dimer. researchgate.net Three general routes to prepare derivatives with the formula (π-C₅H₅)Fe(CO)₂L⁺ or (π-C₅H₅)Fe(CO)₂X rely on the initial electrochemical oxidation of the dimer. researchgate.net

Cathodic Generation

Conversely, at the cathode, Fp₂ undergoes reductive cleavage. This process typically involves a two-electron reduction that breaks the dimer to form two equivalents of the highly nucleophilic 18-electron cyclopentadienyliron dicarbonyl anion, [CpFe(CO)₂]⁻ (Fp⁻). wikipedia.orgewha.ac.kr This electrochemical method of generating the Fp⁻ anion is an alternative to chemical reduction, which often employs alkali metals like sodium. wikipedia.org The resulting anion is a powerful nucleophile, reported to be one to two orders of magnitude more nucleophilic than thiophenolate, making it exceptionally useful for synthetic applications. wikipedia.org

The table below summarizes the primary species generated through the electrochemical treatment of Fp₂.

Electrode ProcessPrecursorActive Species GeneratedElectron Count
Anodic Oxidation [CpFe(CO)₂]₂[CpFe(CO)₂]⁺17
Cathodic Reduction [CpFe(CO)₂]₂[CpFe(CO)₂]⁻18

Electrolytic Pathways for Derivatization

The active species generated electrochemically serve as versatile intermediates for the synthesis of new Fp-derivatives. The specific reaction pathway is determined by whether the cationic (anodic) or anionic (cathodic) species is generated.

Derivatization via the Cathodically Generated Anion

The Fp⁻ anion produced via cathodic reduction is a potent nucleophile that readily participates in Sₙ2 reactions with a wide range of electrophiles. This pathway is highly efficient for forming new iron-carbon and iron-heteroatom bonds. For instance, controlled-potential electrolysis of Fp₂ in the presence of an alkyl halide, such as methyl iodide, leads to the formation of the corresponding alkyl derivative, CpFe(CO)₂CH₃. wikipedia.org

The general pathway can be described as:

Cathodic Reduction: [CpFe(CO)₂]₂ + 2e⁻ → 2 [CpFe(CO)₂]⁻

Nucleophilic Attack: [CpFe(CO)₂]⁻ + R-X → CpFe(CO)₂R + X⁻ (where R-X is an electrophile, e.g., an alkyl or acyl halide)

This method has been successfully used to synthesize a variety of derivatives, as detailed in the following table.

Electrophile (R-X)ProductReaction Type
Methyl Iodide (CH₃I)CpFe(CO)₂CH₃Sₙ2 Alkylation
Acyl Chlorides (RCOCl)CpFe(CO)₂C(O)RAcylation
Triphenyltin Chloride (Ph₃SnCl)CpFe(CO)₂SnPh₃Metallation

Derivatization via the Anodically Generated Cation

The anodically generated [CpFe(CO)₂]⁺ radical cation facilitates derivatization through pathways involving ligand substitution. The 17-electron species is significantly more labile than the 18-electron parent dimer. In the presence of a suitable nucleophilic ligand (L), such as a phosphine (B1218219) or an isocyanide, electrolysis can initiate a substitution reaction. This often proceeds via an ECE (Electrochemical-Chemical-Electrochemical) mechanism, where the initial oxidation is followed by a chemical step (ligand substitution) and subsequent redox reactions to yield a stable, substituted product.

This provides a route to cationic complexes of the type [CpFe(CO)(L)₂]⁺ or neutral substituted dimers, depending on the reaction conditions and the nature of the incoming ligand.

Chemical Reactivity and Mechanistic Pathways of Cyclopentadienyl Iron Ii Dicarbonyl Dimer

Carbonyl Ligand Fluxionality and Interconversion Mechanisms

In solution, Cyclopentadienyl (B1206354) iron(II) dicarbonyl dimer exists as a mixture of three primary isomers: cis, trans, and an unbridged (or open) form. researchgate.netwikipedia.org The cis and trans isomers both feature two terminal and two bridging carbonyl ligands, differing in the relative positioning of the cyclopentadienyl (Cp) rings. wikipedia.org The unbridged isomer, in contrast, lacks bridging carbonyls and is characterized by a direct iron-iron bond. researchgate.netepfl.ch At room temperature, these isomers rapidly interconvert, rendering the molecule fluxional. researchgate.netepfl.ch This dynamic behavior is readily observable in various spectroscopic analyses. For instance, the ¹H NMR spectrum at 25°C displays a single, averaged signal for the Cp ligands due to the rapid exchange occurring on the NMR timescale. researchgate.net Similarly, the ¹³C NMR spectrum shows a sharp, single resonance for the carbonyl ligands at temperatures above -10°C. researchgate.net However, this fluxional process is not rapid enough to average out the distinct vibrational modes in the infrared (IR) spectrum, which consequently shows separate absorptions for the bridging (around 1780 cm⁻¹) and terminal (around 1980 cm⁻¹) carbonyl ligands for each isomer. researchgate.net

Dynamics of Bridging and Terminal Carbonyl Ligands

The exchange between bridging and terminal carbonyl ligands is a key feature of the dimer's dynamic nature. The mechanism of this exchange differs for the cis and trans isomers. The trans isomer can undergo this exchange either through the formation of the unbridged intermediate or via a twisting motion that does not involve the open form. researchgate.netepfl.ch Conversely, the cis isomer can only exchange its bridging and terminal carbonyl ligands by passing through the unbridged intermediate. researchgate.netepfl.ch This dynamic process, often referred to as carbonyl scrambling, involves the breaking of the carbonyl bridges, rotation around the Fe-Fe bond, and subsequent reformation of the bridges.

Dynamic Process Description Spectroscopic Evidence
Carbonyl Ligand ExchangeRapid interconversion between bridging and terminal carbonyl ligands.Averaged signals in ¹H and ¹³C NMR at room temperature; distinct peaks in IR. researchgate.net
Isomeric InterconversionDynamic equilibrium between cis, trans, and unbridged isomers in solution.Temperature-dependent NMR spectra. researchgate.net

Isomeric Interconversion Kinetics

The interconversion between the cis and trans isomers is a facile process at room temperature, with the cis isomer being slightly more abundant in solution. researchgate.net The activation energy for the process involving the breaking of carbonyl bridges, rotation about the Fe-Fe axis, and bridge reformation has been determined through ¹³C NMR line shape analysis. This energy barrier is closely related to that of the cis-trans isomerization of the cyclopentadienyl groups.

Kinetic Parameter Value Method of Determination
Activation Energy (Ea) for Carbonyl Exchange/Isomerization49.0 ± 4 kJ mol⁻¹ (11.7 ± 1 kcal mol⁻¹)¹³C NMR Line Shape Analysis researchgate.net

Homolytic and Heterolytic Fe-Fe Bond Cleavage Reactions

The iron-iron bond in the cyclopentadienyl iron(II) dicarbonyl dimer can be cleaved through various methods, including photochemical, thermal, and electrochemical pathways. These cleavage reactions can proceed via homolytic (generating two identical radical species) or heterolytic (resulting in charged species) mechanisms, leading to a diverse range of reactive intermediates and products.

Photoinduced Bond Dissociation Processes

Irradiation of the dimer with ultraviolet or visible light can induce the cleavage of the Fe-Fe bond. This process generates the 17-electron cyclopentadienyliron dicarbonyl radical, [CpFe(CO)₂]•. The subsequent reactivity of this radical depends on the reaction conditions. For example, in the presence of halocarbon solvents like carbon tetrachloride (CCl₄), the photoreaction leads to the formation of the corresponding cyclopentadienyliron dicarbonyl halide.

Thermally Induced Radical Generation

Heating the this compound can also lead to the homolytic cleavage of the Fe-Fe bond, generating the [CpFe(CO)₂]• radical. The temperature required for this process influences the subsequent reaction pathways. For instance, in the context of a zeolite host, the dimer has been observed to decompose above 400 K. uva.nl The bond dissociation energy (BDE) of the Fe-Fe bond is a critical parameter in understanding this thermal process. While the BDE for the dimer itself is not definitively established, the BDE for the Fe-Fe bond in the bare Fe₂⁺ cation has been measured, providing a useful reference point.

Parameter Value Context
Fe-Fe Bond Dissociation Energy2.529 ± 0.006 eVFor the bare Fe₂⁺ cation nih.gov

Electrochemical Cleavage Mechanisms

The iron-iron bond in the dimer can also be cleaved through electrochemical reduction. This process typically involves the addition of one or two electrons to the molecule, leading to the formation of the cyclopentadienyliron dicarbonyl anion, [CpFe(CO)₂]⁻, often referred to as Fp⁻. wikipedia.orgchemeurope.com This anion is a powerful nucleophile and serves as a versatile reagent in organometallic synthesis. The reduction can be achieved using chemical reductants such as sodium amalgam or through direct electrochemical methods like cyclic voltammetry. wikipedia.org The electrochemical cleavage is an irreversible process. While specific reduction potentials can vary depending on the solvent and electrolyte system, the two-electron reduction leads to the formation of two equivalents of the Fp⁻ anion.

Reactivity with Unsaturated Organic Substrates

The reactivity of [CpFe(CO)2]2 and its derivatives with unsaturated organic substrates is a cornerstone of its synthetic utility, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Insertion Reactions into Fe-C or Fe-E Bonds (E = Si, Ge, Sn)

A prominent reaction pathway for monomeric derivatives of the dimer, such as CpFe(CO)2R, is the migratory insertion of carbon monoxide into the iron-carbon bond to form an acyl complex. wikipedia.orgu-tokyo.ac.jplibretexts.org This process is fundamental in organometallic chemistry and is a key step in many catalytic carbonylation reactions. wikipedia.org The reaction is believed to proceed through an intramolecular migration of the alkyl group to a cis-coordinated carbonyl ligand. wikipedia.org

The reactivity of the anionic derivative, the cyclopentadienyliron dicarbonyl anion ([CpFe(CO)2]− or Fp−), generated by reductive cleavage of the dimer, allows for the formation of iron-element bonds. wikipedia.orgacs.org Reaction of the sodium salt, Na[CpFe(CO)2], with organosilyl, -germyl, and -stannyl halides results in the formation of the corresponding CpFe(CO)2ER3 complexes (where E = Si, Ge, Sn and R is an organic substituent). This can be viewed as a formal insertion of the iron moiety into the element-halogen bond, although it proceeds via a salt metathesis reaction.

Reactant 1Reactant 2ProductReaction Type
CpFe(CO)2CH3COCpFe(CO)(C(O)CH3)Migratory Insertion
Na[CpFe(CO)2]R3SiClCpFe(CO)2SiR3Salt Metathesis
Na[CpFe(CO)2]R3GeClCpFe(CO)2GeR3Salt Metathesis
Na[CpFe(CO)2]R3SnClCpFe(CO)2SnR3Salt Metathesis
CpFe(CO)2RSO2CpFe(CO)2S(O)2RInsertion

Furthermore, sulfur dioxide has been shown to insert into the iron-carbon bond of CpFe(CO)2R complexes to yield the corresponding S-sulfinato complexes, CpFe(CO)2S(O)2R. lehigh.edu

Cycloaddition Reactions Involving Unsaturated Hydrocarbons

Cycloaddition reactions involving the cyclopentadienyl iron dicarbonyl moiety have been explored, leading to the formation of various cyclic and heterocyclic systems. While direct cycloaddition with the dimer itself is less common, its derivatives and related species are reactive partners. For instance, photochemical [2+2] cycloaddition reactions of alkenes and alkynes with related iron carbonyl systems have been reported. researchgate.netrsc.orgnih.gov These reactions often proceed via the formation of a photoexcited state, which then reacts with the unsaturated substrate. The mechanism can involve the formation of diradical intermediates, particularly when triplet excited states are involved. nih.gov

The reaction of [CpFe(CO)2]2 with highly strained molecules like 2-arylazirines in benzene (B151609) has been shown to yield cycloaddition products such as pyrazines and isoxazoles. More broadly, metal-catalyzed [2+2] cycloadditions between alkynes and allenes have been developed using cobalt catalysts, highlighting the potential for transition metal complexes to mediate these transformations. researchgate.net

Reactant 1Reactant 2Catalyst/ConditionsProduct Type
AlkeneMaleimide370 nm irradiationCyclobutane
QuinolineAlkenePhotosensitizer, Lewis AcidDearomative cycloadduct
AlkyneAlleneCobalt(I)/diphosphineMethylene-cyclobutene

Redox Chemistry and Electron Transfer Processes

The redox chemistry of [CpFe(CO)2]2 is central to its reactivity, providing pathways to both cationic and anionic iron species that are themselves valuable synthetic reagents.

Oxidation Pathways and Cationic Species Formation

Oxidative cleavage of the iron-iron bond in [CpFe(CO)2]2 is readily achieved using halogens (X2, where X = Cl, Br, I), yielding the corresponding 18-electron cyclopentadienyliron dicarbonyl halides, CpFe(CO)2X. wikipedia.orgwikipedia.orglibretexts.org These monomeric Fe(II) complexes are important starting materials for further synthetic transformations. acs.org

Electrochemical studies have shown that the oxidation of related half-sandwich complexes, such as CoCp(CO)2, can lead to the formation of a 17-electron cationic species. nih.gov This radical cation can then react with a neutral molecule of the starting material to form a dimeric radical cation. nih.gov While the specific mechanism for the oxidation of [CpFe(CO)2]2 may differ, the formation of cationic iron species is a key outcome. The intracavity chemistry of the dimer in acidic zeolites also demonstrates oxidative cleavage, leading to the formation of the cationic monomer [CpFe(CO)2]+. researchgate.net

OxidantProduct
I22 CpFe(CO)2I
Br22 CpFe(CO)2Br
Cl22 CpFe(CO)2Cl
Zeolite Protons[CpFe(CO)2]+

Reduction Pathways and Anionic Species Generation

Reductive cleavage of the iron-iron bond in [CpFe(CO)2]2 generates the highly nucleophilic cyclopentadienyliron dicarbonyl anion, [CpFe(CO)2]−, often referred to as Fp−. wikipedia.orgacs.org This reduction is typically accomplished using alkali metals such as sodium amalgam or potassium graphite. wikipedia.orgwikipedia.org The resulting alkali metal salt, Na[CpFe(CO)2] or K[CpFe(CO)2], is a powerful reagent for the formation of new iron-carbon and iron-element bonds through reactions with a wide range of electrophiles. wikipedia.org The dimer can also be cleaved electrochemically to produce the Fp− anion. wikipedia.orgwikipedia.org Computational studies on the electrochemical reduction of related iron cyclopentadienone complexes suggest that the process can involve the formation of dimeric iron species as active intermediates in catalytic cycles. capes.gov.br

ReductantProduct
Sodium Amalgam (Na/Hg)2 Na[CpFe(CO)2]
Potassium Graphite (KC8)2 K[CpFe(CO)2]
Electrochemical Reduction2 [CpFe(CO)2]−

Radical Chemistry Initiated by Cyclopentadienyl Iron Dicarbonyl Species

The generation and reactivity of radical species derived from cyclopentadienyl iron dicarbonyl complexes have opened up new avenues in synthetic chemistry.

The 17-electron radical, •CpFe(CO)2, can be generated through various methods, including the homolysis of the Fe-Fe bond in the dimer, although this typically requires elevated temperatures or photolysis. A stable dicarbonyl(pentaisopropyl-cyclopentadienyl)iron(I) radical has been synthesized and characterized, demonstrating that with sufficient steric bulk on the cyclopentadienyl ligand, the monomeric radical can be isolated. u-tokyo.ac.jpcapes.gov.br

These iron-centered radicals can participate in a variety of radical reactions. One of the key reactions is hydrogen atom abstraction. rsc.orgyoutube.com The radical can abstract a hydrogen atom from a suitable donor, leading to the formation of the corresponding iron hydride, CpFe(CO)2H, and a new carbon-centered radical. The mechanism of the reaction of CpFe(CO)2H with conjugated dienes has been proposed to involve a radical pair mechanism. acs.org

Furthermore, cyclopentadienyl iron dicarbonyl species have been implicated in initiating radical cyclization reactions. youtube.commdpi.com For instance, an iron-centered radical can add to an alkene to generate a new carbon-centered radical, which can then undergo intramolecular cyclization onto another unsaturated moiety within the same molecule. mdpi.com There is also evidence suggesting that cyclopentadienyl iron carbonyl complexes can be involved in Fenton-type reactions, which generate highly reactive hydroxyl radicals. rsc.org

Radical Reaction TypeDescription
Hydrogen Atom AbstractionThe •CpFe(CO)2 radical abstracts a hydrogen atom from a substrate to form CpFe(CO)2H and a substrate-derived radical.
Radical Addition to AlkenesThe •CpFe(CO)2 radical adds to a C=C double bond, forming a new carbon-centered radical.
Radical CyclizationAn initially formed radical undergoes an intramolecular addition to an unsaturated group, leading to a cyclic product.
Fenton-type ChemistryIron complexes catalyze the decomposition of peroxides to generate reactive oxygen species like hydroxyl radicals.

Mechanism of Radical Propagation and Termination

The radical activity of this compound, [CpFe(CO)₂]₂, is primarily initiated by the homolytic cleavage of the bond between the two iron centers. This initiation step, which can be induced by heat or light, results in the formation of two identical 17-electron cyclopentadienyliron dicarbonyl radicals, [CpFe(CO)₂]•. uni-bayreuth.decapes.gov.br This radical species is monomeric in solution, though it exists in equilibrium with the dimeric form. capes.gov.br

Initiation: [CpFe(CO)₂]₂ ⇌ 2 [CpFe(CO)₂]•

Once generated, the [CpFe(CO)₂]• radical can initiate a chain reaction through several propagation pathways. In the context of reactions involving alkenes, a common propagation step is the addition of the iron-centered radical to a C=C double bond. libretexts.org This addition forms a new carbon-centered radical, which can then react with other molecules to continue the chain. Another potential propagation mechanism is hydrogen abstraction, where the iron radical abstracts a hydrogen atom from a suitable substrate, generating a new radical species that continues the chain reaction. libretexts.orglibretexts.orgmasterorganicchemistry.com

Propagation Steps:

Addition to Monomer (M): [CpFe(CO)₂]• + M → [CpFe(CO)₂]-M•

Chain Growth: [CpFe(CO)₂]-M• + n(M) → [CpFe(CO)₂]-(M)ₙ-M•

The radical chain reaction concludes with termination steps, which are processes that consume radicals to form stable, non-radical products. The most direct termination pathway for this system is the recombination of two cyclopentadienyliron dicarbonyl radicals to reform the original dimer. libretexts.orglibretexts.org This dimerization acts as a significant deactivation pathway. masterorganicchemistry.com Other common termination mechanisms in radical reactions include the combination or disproportionation of two growing polymer chains. masterorganicchemistry.com

Termination Steps:

Termination Mechanism Description General Reaction
Radical Recombination Two iron-centered radicals combine to reform the dimer. 2 [CpFe(CO)₂]• → [CpFe(CO)₂]₂
Combination Two growing polymer chains combine to form a single, longer chain. R-Mₙ• + •Mₘ-R → R-Mₙ-Mₘ-R

| Disproportionation | A hydrogen atom is transferred from one radical chain to another, resulting in one saturated and one unsaturated polymer chain. | R-Mₙ• + •Mₘ-R → R-Mₙ-H + R-Mₘ(-H) |

Role in Free Radical Polymerization Initiatives

This compound serves as a radical initiator, particularly as a photoinitiator, for free-radical polymerization of vinyl monomers. tudelft.nl The initiation process is predicated on the generation of [CpFe(CO)₂]• radicals upon irradiation with light. tudelft.nl

The key steps in the initiation of polymerization are:

Radical Generation: The iron dimer absorbs light energy, leading to the homolytic cleavage of the Fe-Fe bond and the formation of two [CpFe(CO)₂]• radicals.

Initiation: The newly formed iron-centered radical attacks a vinyl monomer (e.g., styrene, methyl methacrylate), adding to the double bond. This reaction creates a new carbon-centered radical at the terminus of the monomer unit, effectively starting the polymer chain. libretexts.orgmasterorganicchemistry.com

The general mechanism for free-radical polymerization consists of three main phases: initiation, propagation, and termination. libretexts.orgmasterorganicchemistry.com

Polymerization PhaseDescription
Initiation The initiator, [CpFe(CO)₂]₂, decomposes under heat or light to form primary radicals, [CpFe(CO)₂]•. These radicals then react with a monomer molecule to form an initiated monomer radical.
Propagation The initiated monomer radical rapidly adds to successive monomer molecules, extending the polymer chain.
Termination The growth of the polymer chain is halted by the reaction of two radical species, either through combination or disproportionation.

The efficiency of polymerization can be influenced by factors such as the concentration of the initiator and the monomer, as well as temperature. libretexts.org

Spectroscopic and Computational Investigations of Structure, Bonding, and Dynamics

Advanced Spectroscopic Probes for Molecular Dynamics and Isomerism

In solution, cyclopentadienyl (B1206354) iron(II) dicarbonyl dimer exists as a mixture of three primary isomers: cis, trans, and an open, unbridged form. wikipedia.orgchemeurope.com The cis and trans isomers both feature two terminal and two bridging carbonyl (CO) ligands, differing only in the relative orientation of the cyclopentadienyl (Cp) rings. wikipedia.org These isomers rapidly interconvert through the unbridged intermediate, which is linked by a direct iron-iron bond. wikipedia.orgchemeurope.com

Infrared (IR) spectroscopy is a powerful tool for distinguishing between the isomers of [CpFe(CO)₂]₂ because the exchange process is slow on the IR timescale. wikipedia.orgchemeurope.com Each isomer presents a unique pattern of carbonyl stretching (ν(CO)) frequencies. The terminal CO ligands typically show strong absorptions around 1980 cm⁻¹, while the bridging CO ligands absorb at a lower frequency, near 1780 cm⁻¹. wikipedia.orgchemeurope.com

Detailed studies using two-dimensional (2D) IR spectroscopy have successfully resolved overlapping peaks, allowing for the identification of weak absorptions from the less abundant isomer. researchgate.net For instance, the weak asymmetric stretching peak of the cis-isomer can be revealed from under the strong absorption of the trans-isomer, a finding supported by ab initio calculations. researchgate.net The solvent environment also influences these frequencies. researchgate.netresearchgate.net

Isomer/Vibrational ModeFrequency in CCl₄ (cm⁻¹)Frequency in CH₂Cl₂ (cm⁻¹)
trans-isomer (Terminal CO, Symmetric)19791982
trans-isomer (Terminal CO, Asymmetric)19581961
cis-isomer (Terminal CO, Asymmetric)19371940
Bridging CO~1780-1790~1780-1790
Table 1:researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for studying the dynamic, or fluxional, behavior of [CpFe(CO)₂]₂ in solution. wikipedia.org At room temperature, the interconversion between the cis, trans, and open isomers is rapid on the NMR timescale. wikipedia.orgwikipedia.org This results in averaged signals. For example, the ¹H NMR spectrum at 25°C shows only a single, sharp signal for the cyclopentadienyl protons, as the distinct environments of the different isomers are averaged out. wikipedia.org

Similarly, the ¹³C NMR spectrum displays a single sharp resonance for the carbonyl ligands above -10°C. wikipedia.org However, through variable-temperature NMR studies, this dynamic process can be "frozen out." At lower temperatures, the rate of exchange slows, allowing for the resolution of signals corresponding to the individual isomers. acs.org This technique has been used to quantitatively study the mechanism of bridge-terminal carbonyl exchange, which is believed to proceed by the breaking of a carbonyl bridge, rotation around the Fe-Fe bond, and subsequent reformation of the bridge. researchgate.net The activation energy for this process was determined to be approximately 49.0 ± 4 kJ mol⁻¹. researchgate.net

Ultrafast time-resolved spectroscopic techniques, such as picosecond time-resolved infrared spectroscopy and laser flash photolysis, are essential for investigating the primary photochemical events and reaction kinetics of [CpFe(CO)₂]₂. acs.org Upon UV photolysis in an alkane solution, the dimer undergoes rapid transformation. acs.org

Studies have shown that a triply bridged intermediate, CpFe(μ-CO)₃FeCp, is formed within a timescale of 10 picoseconds. acs.org Furthermore, another transient species with a characteristic ν(CO) band at 1908 cm⁻¹ has been observed. This intermediate reacts with tetrahydrofuran (B95107) (THF) at a diffusion-controlled rate to form a solvent-adduct product. acs.org Femtosecond pump-probe and 2D IR spectroscopy have also been employed to study spectral diffusion dynamics, which occur on a 1 to 3 picosecond timescale and are influenced by the polarity of the solvent. researchgate.net These methods provide direct insight into the kinetics of ligand substitution and the structural dynamics of short-lived reaction intermediates.

While cyclopentadienyl iron(II) dicarbonyl dimer is a diamagnetic molecule and therefore not directly observable by Electron Spin Resonance (ESR) spectroscopy, this technique is indispensable for characterizing paramagnetic radical species that are involved in its synthesis or reactions. rsc.org

The formation of the dimer from precursors like (η⁴-cyclopentadiene)iron tricarbonyl can proceed through radical mechanisms involving iron(I) species. capes.gov.br ESR can be used to detect and identify such paramagnetic intermediates, providing crucial evidence for proposed reaction pathways. Furthermore, reactions of [CpFe(CO)₂]₂ derivatives, such as those that induce apoptosis in cancer cells, are thought to involve Fenton-type reactions which generate deleterious free radicals. rsc.org ESR spectroscopy would be the primary method for detecting and characterizing these radical species, thereby elucidating the mechanism of action. rsc.org

⁵⁷Fe Mössbauer spectroscopy is a highly sensitive technique that directly probes the nuclear environment of the iron atoms, providing valuable information on their oxidation and spin states. acs.org A typical Mössbauer spectrum yields two key parameters: the isomer shift (δ) and the quadrupole splitting (ΔE_Q). acs.org

The isomer shift is related to the s-electron density at the iron nucleus and is a reliable indicator of the oxidation state. acs.org For [CpFe(CO)₂]₂, the iron centers are in the formal +2 oxidation state. The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with the electric field gradient at the nucleus, offering insight into the symmetry of the electron distribution and coordination environment. This technique is particularly useful for characterizing the products of redox reactions involving the dimer. For example, if the dimer were to be reduced to an Fe(I) species, a significant change in the isomer shift would be expected, providing clear evidence of the transformation. rsc.org

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods, particularly Density Functional Theory (DFT), serve as powerful complements to experimental spectroscopic data for [CpFe(CO)₂]₂. researchgate.net These approaches provide a deeper understanding of the structure, bonding, and dynamics of the molecule.

Computational chemistry is used to:

Model Isomer Structures: Calculations can determine the optimized geometries and relative energies of the cis, trans, and open isomers, helping to rationalize their observed populations in solution. wikipedia.org

Predict Vibrational Frequencies: DFT calculations of IR spectra are used to assign the experimentally observed carbonyl stretching frequencies to specific vibrational modes of each isomer. This was critical in confirming the assignment of a weak, overlapping peak to the cis-isomer. researchgate.net

Investigate Bonding: Theoretical studies have been used to analyze the nature of the iron-iron interaction. Most computations support the view that there is no significant direct Fe-Fe bond in the bridged cis and trans isomers, consistent with the 18-electron rule for each iron center. wikipedia.org

Elucidate Reaction Mechanisms: By mapping the potential energy surface, computational methods can illuminate the pathways for fluxional processes like the bridge-terminal carbonyl exchange and the cis-trans isomerization, corroborating mechanisms proposed from experimental data. researchgate.net

Density Functional Theory (DFT) Studies of Electronic Structure and Bonding

Density Functional Theory (DFT) has become an indispensable tool for elucidating the intricate electronic structure and bonding characteristics of organometallic compounds, including the this compound, often abbreviated as [CpFe(CO)₂]₂ or Fp₂. This compound exists as three distinct isomers in solution: cis, trans, and an open, unbridged form. wikipedia.org DFT calculations have been pivotal in understanding the relative stabilities of these isomers and the nature of the bonding within them, particularly the contentious iron-iron bond.

The bonding within the Fe₂(μ-CO)₂ core is a key focus of DFT studies. In the bridged isomers, two carbonyl ligands span the two iron centers, while the other two are terminal. wikipedia.org The geometry of this central rhomboid differs between the isomers; it is planar in the trans form but folded in the cis isomer with a dihedral angle of approximately 164°. wikipedia.org DFT calculations help to analyze the molecular orbitals involved, detailing the σ-donation from the carbonyls to the iron centers and the π-backbonding from the iron d-orbitals into the CO π* orbitals. This backbonding is stronger for the bridging carbonyls, resulting in lower C-O stretching frequencies observed in IR spectroscopy (~1780 cm⁻¹) compared to terminal carbonyls (~1980 cm⁻¹). wikipedia.org

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, provides further details on charge distribution and orbital contributions. These analyses quantify the nature of the Fe-C(O), Fe-Cp, and C-O bonds. For instance, in related iron carbonyl complexes, the d-orbitals of the iron atom are found to be the primary contributors to the metal-ligand bonds. ias.ac.in

ParameterDFT Finding/ObservationSignificanceReferenceIsomer StabilityThe cis and trans isomers are close in energy, with the cis isomer being slightly more abundant at room temperature. The unbridged isomer is a higher-energy intermediate present in small amounts.Explains the experimentally observed equilibrium mixture of isomers in solution. wikipedia.orgFe-Fe BondTheoretical analyses indicate the absence of a direct, significant Fe-Fe covalent bond, with the interaction mediated primarily through the bridging carbonyl ligands.Challenges the traditional electron-counting model that assumes a metal-metal bond and provides a more nuanced view of the electronic structure. wikipedia.orgFe₂(μ-CO)₂ Core GeometryThe Fe₂C₂ rhomboid is planar in the trans isomer and folded (164°) in the cis isomer.Highlights the structural differences that influence the overall molecular symmetry and properties. wikipedia.orgBonding AnalysisStrong π-backbonding from Fe d-orbitals to bridging CO π* orbitals is observed, weakening the C-O bond.Correlates with the lower IR stretching frequencies of bridging carbonyls compared to terminal ones. wikipedia.orgias.ac.in

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling, primarily using DFT, is a powerful methodology for investigating the reaction mechanisms of organometallic complexes, offering insights into transition states and reaction energy profiles that are often inaccessible through experimental means alone. For derivatives of cyclopentadienyl iron dicarbonyl, DFT calculations have been successfully employed to clarify mechanisms of substitution, catalysis, and redox reactions.

A prominent application of this modeling is in understanding ligand substitution reactions. For example, theoretical calculations were performed to elucidate the mechanism of amine-catalyzed iodide substitution in CpFe(CO)₂I. rsc.org Such studies map the potential energy surface of the reaction, identifying key intermediates and transition states. By calculating the Gibbs free energies of these stationary points, the most plausible reaction pathway can be determined. These calculations can reveal, for instance, whether a reaction proceeds through an associative, dissociative, or interchange mechanism and can quantify the catalytic effect of a species like an amine by showing how it lowers the activation energy barrier. rsc.org

The table below illustrates a generalized reaction pathway for an iron-catalyzed process, showing the types of data that can be generated through computational modeling.

Reaction StepDescriptionTypical Computational OutputReferenceReactant Complex FormationCoordination of a substrate to the iron center.Optimized geometry of the reactant complex; Gibbs free energy (G_react). acs.orgnih.govTransition State 1 (TS1)The highest energy point along the pathway for the first elementary step (e.g., oxidative addition).Geometry of the transition state with one imaginary frequency; Activation energy (ΔG‡ = G_TS1 - G_react). nih.govmdpi.comIntermediate FormationFormation of a metastable species along the reaction coordinate.Optimized geometry of the intermediate; Gibbs free energy (G_int). acs.orgmdpi.comTransition State 2 (TS2)The highest energy point for a subsequent step (e.g., reductive elimination).Geometry of the transition state; Activation energy relative to the intermediate. acs.orgProduct FormationRelease of the final product from the iron center and regeneration of the catalyst.Optimized geometry of the product complex; Overall reaction energy (ΔG_rxn = G_prod - G_react). acs.orgnih.gov

These computational studies are crucial for rational catalyst design, allowing chemists to predict how modifications to the ligand framework or substrates will affect reaction rates and selectivity.

Molecular Dynamics Simulations for Conformational and Fluxional Processes

The this compound is a classic example of a fluxional molecule, where its constituent atoms undergo rapid rearrangement among structurally equivalent or distinct forms. In solution at room temperature, the cis, trans, and unbridged isomers of [CpFe(CO)₂]₂ rapidly interconvert. wikipedia.org This dynamic process is so fast that it occurs on a timescale shorter than that of NMR spectroscopy, leading to the observation of a single, time-averaged signal for the cyclopentadienyl protons in the ¹H NMR spectrum. wikipedia.org

Molecular Dynamics (MD) simulations provide a computational framework to study these complex conformational and fluxional processes directly. While DFT is excellent for calculating the energetics of static structures, MD simulates the atomic motions over time, allowing for the observation of dynamic events like isomer interconversion. An MD simulation of [CpFe(CO)₂]₂ would involve modeling the dimer in a simulated solvent box, with the forces between atoms described by a classical force field.

The primary fluxional processes that can be studied with MD include:

Cis-Trans Isomerization: This is believed to occur primarily via the unbridged isomer as an intermediate. The bridging carbonyls open to form the Fe-Fe bonded unbridged structure, which can then re-close to form either the cis or trans isomer. wikipedia.org

Bridge-Terminal CO Exchange: In the trans isomer, the bridging and terminal carbonyls can exchange positions. This can happen through the unbridged intermediate or via a twisting motion without complete bridge opening. The cis isomer is thought to exchange its carbonyls only through the unbridged intermediate. wikipedia.org

An MD simulation would allow researchers to map the free energy landscape of these processes and calculate the rate constants for interconversion, providing a deeper understanding of the system's dynamics.

Simulation StepObjectiveMethodology/AnalysisReferenceForce Field ParameterizationTo accurately describe the potential energy of the system as a function of atomic positions.Parameters for Fe-C, Fe-O, and bond angles are derived from quantum mechanical (DFT) calculations of the various isomers and transition states. nih.govmdpi.comSystem SetupTo create a realistic simulation environment.The dimer is placed in the center of a periodic box filled with explicit solvent molecules (e.g., chloroform). The system is heated to the desired temperature (e.g., 298 K). mdpi.comSimulation Production RunTo generate a trajectory of atomic positions and velocities over time.The simulation is run for a sufficient length of time (nanoseconds to microseconds) to observe multiple interconversion events. mdpi.comTrajectory AnalysisTo extract information about the fluxional processes.Analysis of dihedral angles, bond distances, and coordination numbers over time to identify isomerization events. Calculation of the potential of mean force (PMF) along a reaction coordinate to determine energy barriers. nih.gov

By simulating these fluxional behaviors, MD provides a crucial link between static structural information and the dynamic properties observed in experiments, offering a complete picture of the molecule's behavior in solution. nih.gov

Mentioned Compounds

Compound NameFormulathis compound[CpFe(CO)₂]₂ or C₁₄H₁₀Fe₂O₄Cyclopentadienyliron dicarbonyl iodideCpFe(CO)₂IAmineR₃N

Applications in Chemical Synthesis and Materials Science Research

Catalytic Applications of Cyclopentadienyl (B1206354) iron(II) Dicarbonyl Dimer and its Derivatives

The dimeric iron complex and its derivatives are notable for their catalytic activity, which is often initiated by the cleavage of the iron-iron bond to generate reactive radical species. This property has been harnessed in polymerization, homogeneous catalysis, and the challenging field of C-H bond activation.

Cyclopentadienyl iron(II) dicarbonyl dimer is an effective photoinitiator for polymerization reactions. nih.gov Upon irradiation with ultraviolet (UV) or visible light, the relatively weak iron-iron bond in the Fp₂ dimer undergoes homolytic cleavage to generate two equivalents of the 17-electron cyclopentadienyliron dicarbonyl radical, Fp•. rsc.org This radical species is a key initiator for various polymerization processes.

In free radical polymerization , the photogenerated Fp• radical can react with vinyl monomers, such as acrylates, by adding across the carbon-carbon double bond. youtube.com This initial reaction creates a new carbon-based radical, which then propagates by reacting with subsequent monomer molecules in a chain-growth mechanism, ultimately leading to the formation of a polymer. nih.govyoutube.com The process consists of initiation, propagation, and termination steps to produce the final polymer. youtube.com

Fp₂ and its derivatives can also initiate cationic photopolymerization . In this mechanism, the photogenerated iron species can interact with an alkyl halide, leading to the formation of a carbocation that initiates the polymerization of monomers like epoxides or vinyl ethers. This dual capability to initiate both free radical and cationic polymerization makes Fp₂ a versatile tool in photocurable coatings, inks, and adhesives.

Fp₂ serves as a convenient precursor for generating catalytically active species in homogeneous catalysis. elsevierpure.comnih.gov The reactivity of the dimer allows for its conversion into various monomeric Fp-derivatives that can enter catalytic cycles. For instance, reductive cleavage of Fp₂ with reagents like sodium amalgam produces the highly nucleophilic sodium salt of the cyclopentadienyliron dicarbonyl anion, [CpFe(CO)₂]⁻Na⁺ (often called FpNa). wikipedia.org This Fp⁻ anion is a powerful nucleophile used in a variety of carbon-carbon bond-forming reactions. sigmaaldrich.com

Furthermore, the Fp• radical, generated photochemically or thermally, can participate in radical-based catalytic transformations. Ruthenium(II) piano stool complexes, which are structurally analogous to Fp derivatives, have been noted for their catalytic activity. researchgate.net The catalytic potential of Fp₂ extends to its use as a precursor for more complex catalysts, where the Fp moiety is incorporated into a larger molecular framework to influence reactivity and selectivity. utar.edu.my

Table 1: Overview of Catalytic Applications
Application AreaType of CatalysisInitiating Species/PrecursorExample Reactions
PolymerizationPhotoinitiated Free RadicalFp• radicalPolymerization of acrylates
PolymerizationPhotoinitiated CationicFp-derived speciesPolymerization of epoxides
Organic SynthesisHomogeneous CatalysisFp⁻ anion, Fp• radicalCarbon-carbon bond formation
C-H FunctionalizationPotential CatalystFp-derived carbene complexesCyclopropanation, C-H insertion

The selective conversion of ubiquitous but inert carbon-hydrogen (C-H) bonds into valuable functional groups is a primary goal in modern synthetic chemistry. Iron complexes have emerged as promising catalysts for these transformations due to iron's low cost and low toxicity. mdpi.com Derivatives of this compound are being explored for their potential in this field. epfl.ch

Research has shown that iron-carbene complexes can facilitate C-H functionalization reactions. mdpi.com Fp-based reagents have been successfully developed for cyclopropanation reactions, which can be viewed as a type of C-H functionalization. wikipedia.org For instance, cationic Fp-carbene complexes, generated from Fp-alkyl precursors, can react with alkenes to form cyclopropanes. This reactivity highlights the potential of Fp derivatives to mediate the formation of new carbon-carbon bonds via carbene transfer to C-H bonds. While many advances have focused on stoichiometric reactions, the development of catalytic systems based on Fp₂ for direct and selective C-H functionalization remains an active area of research. umich.edu

Utilization as a Precursor in Inorganic Materials Synthesis

Beyond its catalytic applications in organic synthesis, Fp₂ is a valuable precursor for the fabrication of iron-containing inorganic materials. Its volatility and thermal decomposition characteristics make it suitable for vapor deposition techniques and the synthesis of nanostructured materials.

Chemical Vapor Deposition (CVD) is a process used to produce high-quality solid thin films on a substrate. wikipedia.org The method involves the transport of volatile precursor molecules in the gas phase to the substrate surface, where they decompose and react to form the desired film. mks.com The properties of an effective CVD precursor include sufficient volatility and the ability to decompose cleanly at a suitable temperature.

This compound meets these criteria, making it a viable precursor for depositing iron-containing films. worldscientific.com In a typical CVD process, Fp₂ is vaporized and introduced into a reaction chamber containing the heated substrate. Thermal energy causes the Fp₂ molecules to decompose, breaking the Fe-Fe, Fe-Cp, and Fe-CO bonds, leading to the deposition of an iron or iron-containing film on the substrate surface. mks.com A variation of this technique is Plasma-Enhanced CVD (PECVD), where a plasma is used to assist in the decomposition of the precursor molecules at lower temperatures. wikipedia.orgumons.ac.be Fp₂ has been successfully used in PECVD systems to synthesize iron oxide thin films and nanoparticles. worldscientific.com

The synthesis of nanoparticles with controlled size, morphology, and magnetic properties is a significant area of materials science research. Fp₂ has been employed as a precursor in a capacitively coupled low-pressure plasma system to synthesize iron oxide nanoparticles. worldscientific.com

In a notable study, iron oxide nanoparticles were synthesized using Fp₂ via a Plasma-Enhanced Chemical Vapor Deposition (PECVD) method. worldscientific.com The research investigated the influence of process parameters, such as RF (Radio Frequency) power and the presence of hydrogen gas, on the properties of the resulting nanoparticles. It was found that introducing hydrogen during the synthesis helped in the crystallization of the iron oxide nanoparticles and reduced the carbon content in the final product. worldscientific.com Furthermore, the magnetic properties of the nanoparticles were significantly affected by the synthesis conditions.

Table 2: Influence of Synthesis Parameters on Magnetic Properties of Iron Oxide Nanoparticles from Fp₂ Precursor
PrecursorRF PowerHydrogen PresenceSaturation Magnetization (emu g⁻¹)
This compound50 WNo3.2 worldscientific.com
This compound200 WYes22.4 worldscientific.com

Data sourced from a study on nanoparticle synthesis in a low-pressure plasma system. worldscientific.com

The results, summarized in the table above, demonstrate that increasing the RF power and adding hydrogen to the plasma environment leads to a substantial increase in the saturation magnetization of the iron oxide nanoparticles synthesized from Fp₂. worldscientific.com This highlights the tunability of the material's properties by controlling the parameters of the synthesis process, underscoring the utility of Fp₂ as a precursor for advanced magnetic nanomaterials.

Synthesis of Iron-Containing Nanoparticles and Nanostructures

Mechanism of Nanoparticle Nucleation and Growth from the Dimer

The formation of iron-based nanoparticles from this compound is initiated by the decomposition of the organometallic precursor. This decomposition can be triggered either thermally or photochemically. The process generally involves the cleavage of the iron-iron bond and the loss of carbon monoxide (CO) and cyclopentadienyl (Cp) ligands, which releases iron atoms into the reaction medium.

The dimer is recognized as a radical initiator rsc.org. Upon initiation, such as through UV irradiation, the dimer can undergo a reaction pathway that involves the formation of radical species nih.gov. Thermal decomposition has also been shown to lead to the formation of nanosized iron oxides researchgate.net. The general mechanism can be summarized in the following stages:

Decomposition: The initial step is the breaking of the bonds within the dimer molecule, [(η⁵-C₅H₅)Fe(CO)₂]₂, to generate highly reactive iron-containing species. This can happen through the cleavage of the Fe-Fe bond or the loss of ligands.

Nucleation: The released iron atoms or iron-containing fragments become supersaturated in the solvent and begin to aggregate, forming small, stable clusters known as nuclei. This is the critical first step in the formation of a new nanoparticle phase.

Growth: Once stable nuclei are formed, they continue to grow by the addition of more iron atoms from the decomposition of the remaining precursor molecules. The growth process continues until the precursor is depleted, and the final size of the nanoparticles is determined by factors such as precursor concentration, temperature, and the presence of stabilizing agents.

Decoration of Carbon Nanomaterials (e.g., MWCNTs)

This compound is effectively used as a catalyst precursor for the growth and decoration of carbon nanomaterials, such as multi-walled carbon nanotubes (MWCNTs). In this application, the dimer is typically used in a chemical vapor deposition (CVD) process nih.gov.

The process involves dissolving the dimer in a solvent, such as toluene, and injecting this solution into a high-temperature furnace. Inside the furnace, the organometallic compound vaporizes and decomposes, yielding iron nanoparticles nih.gov. These in-situ-formed nanoparticles then act as catalytic sites for the decomposition of the carbon source (often the solvent itself or another hydrocarbon gas), leading to the growth of nanotubes nih.govnih.gov.

Research findings indicate that the concentration of the dimer precursor significantly influences the characteristics of the resulting MWCNTs. For instance, lower precursor concentrations have been found to affect the diameter distribution of the nanotubes and the amount of residual iron catalyst in the final product nih.gov. One study reported that using a 0.06 M solution of the dimer resulted in MWCNTs with less than 3% iron content by weight nih.gov. Interestingly, further diluting the precursor solution sometimes led to an increase in the iron content of the material and less ordered nanotube growth nih.gov. This synthetic route is valued for being a scalable method to produce MWCNTs with low defect density and minimal metallic impurities mdpi.com.

Precursor ConcentrationEffect on MWCNT SynthesisReference
VariedInfluences MWCNT orientation and iron content nih.govmdpi.com
0.06 MResulted in as-grown nanotubes with <3% iron by weight nih.gov
Lower than 0.06 MIncreased iron content and less ordered growth nih.gov

Integration into Hybrid Organic-Inorganic Materials

The dimer can be integrated into porous inorganic hosts, such as zeolites, to create hybrid organic-inorganic materials. Research has shown that when introduced into the supercages of acidic zeolite Y, the this compound exhibits unique chemical behavior.

Inside the zeolite cavities, the fate of the dimer depends on the acidity and stoichiometry of the zeolite protons. The complex can be either oxidatively cleaved or protonated. At elevated temperatures (above 400 K), the dimer and its protonated form decompose, leading to the loss of all carbonyl ligands. The remaining cyclopentadienyl-iron (CpFe) fragments become anchored to the zeolite's internal structure through oxygen coordination, forming mononuclear iron species chemically bonded to the inorganic framework. This process effectively grafts organometallic fragments onto the internal surface of the microporous solid, creating a well-dispersed, site-isolated iron-functionalized material.

Role in Surface Chemistry and Functionalization

The reactivity of this compound and its derivatives allows for their use in modifying the surfaces of various materials.

Attachment to Nanocrystal Surfaces as Molecular Probes

The use of this compound or its direct derivatives specifically as molecular probes attached to the surfaces of pre-synthesized nanocrystals, such as quantum dots, is not a widely documented application in the surveyed literature. While the functionalization of nanocrystal surfaces is a broad field of study, research has focused on various other ligands to passivate surfaces, alter solubility, or introduce catalytic sites. For instance, other iron carbonyl complexes, such as [FeFe] hydrogenase mimics, have been covalently linked to CdSe quantum dot films for photocatalysis, but this does not directly involve the this compound.

Surface Modification and Derivatization Strategies

A primary strategy for surface modification using this dimer involves its decomposition within a host material to create anchored species. As detailed in the context of hybrid materials (Section 5.2.3), the thermal decomposition of the dimer inside zeolite Y leads to the formation of CpFe(OZ)n fragments, where the iron center is chemically bonded to the oxygen atoms of the zeolite framework. This constitutes a direct modification and derivatization of the zeolite's internal surface with organoiron moieties. This method leverages the reactivity of the organometallic complex to create new, functional sites within a porous inorganic support, which could have potential applications in catalysis or separation processes.

Emerging Research Directions and Future Challenges

Development of Novel Synthetic Pathways for Advanced Derivatives

The foundational nature of Cyclopentadienyl (B1206354) iron(II) dicarbonyl dimer, often abbreviated as [CpFe(CO)₂]₂, makes it a key precursor for a wide array of derivatives. wikipedia.org Research is actively pursuing more efficient and novel synthetic routes to access advanced derivatives with tailored properties.

A significant area of development is the synthesis of new cationic cyclopentadienyl iron dicarbonyl complexes. pitt.edu These derivatives are showing promise in catalysis. Researchers have also been exploring microwave-assisted reactions as a modern synthetic tool. For instance, new organometallic phosphine (B1218219) complexes, such as [CpFe(CO)₂(PPh₂(p-C₆H₄NMe₂))]I, have been synthesized from the dimer's halogenated derivative, CpFe(CO)₂I, using microwave irradiation. utar.edu.my This method offers a rapid and efficient alternative to traditional reflux and melt-phase reactions. utar.edu.my

The synthesis of bimetallic complexes represents another frontier. Starting from phosphine derivatives of the dimer, new bimetallic compounds have been created. For example, the reaction of [CpFe(CO)₂(PPh₂(p-C₆H₄NMe₂))]I with palladium chloride under microwave conditions yields the novel bimetallic complex [CpFe(PPh₂(p-C₆H₄NMe₂))(µ-Cl)₂Pd]I₄. utar.edu.my Such synthetic explorations are expanding the library of available iron-based organometallic compounds for various applications.

Derivative TypeSynthetic MethodPrecursorResulting Complex Example
Cationic ComplexesNot specifiedNot specifiedCationic cyclopentadienyl iron dicarbonyl complex
Phosphine ComplexesMicrowave-assistedCpFe(CO)₂I[CpFe(CO)₂PPh₂(p-C₆H₄NMe₂))]I
Bimetallic ComplexesMicrowave-assisted[CpFe(CO)₂(PPh₂(p-C₆H₄NMe₂))]I[CpFe(PPh₂(p-C₆H₄NMe₂))(µ-Cl)₂Pd]I₄

Exploration of New Catalytic Transformations

The catalytic potential of complexes derived from Cyclopentadienyl iron(II) dicarbonyl dimer is a major driver of current research. Scientists are uncovering new catalytic reactions and refining existing ones, leveraging the unique electronic and steric properties of these iron complexes.

A notable advancement is the use of newly developed cationic cyclopentadienyl iron dicarbonyl complexes in the C-H functionalization of simple alkenes like propylene. pitt.edu These iron catalysts have achieved high yields of up to 95% in allylic hydroxyalkylation reactions, a significant improvement over previous methods that reported low to moderate yields. pitt.edu This approach is particularly valuable as it uses an earth-abundant metal, iron, and avoids the need for stoichiometric allyl metal reagents. pitt.edu

Derivatives known as (Cyclopentadienone)iron carbonyl compounds are also being extensively studied for their catalytic activity in a range of transformations. nih.gov These include:

Transfer Hydrogenations: Reduction of carbonyls and imines. nih.govgettysburg.edu

Transfer Dehydrogenations: Oxidation of alcohols. nih.govgettysburg.edu

Borrowing Hydrogen Reactions: A process involving the temporary "borrowing" of hydrogen from a substrate, which is later returned in a subsequent step. nih.gov

Research has shown that modifying the electronic properties of the cyclopentadienone ligand can significantly impact the catalyst's activity in these reactions. nih.gov For instance, increasing the electron density on the cyclopentadienone ring has been found to increase the rates of both transfer hydrogenation and dehydrogenation. nih.gov

Catalytic TransformationCatalyst TypeSubstrate ExampleKey Finding
Allylic C-H FunctionalizationCationic [CpFe(CO)₂]⁺ complexPropyleneHigh yields (up to 95%) achieved
Transfer Hydrogenation(Cyclopentadienone)iron carbonylAcetophenoneRate increases with electron-donating groups on ligand
Transfer Dehydrogenation(Cyclopentadienone)iron carbonyl4-phenyl-2-butanolRate increases with electron-donating groups on ligand
Reductive Amination(Cyclopentadienone)iron carbonylAldehydes/Ketones and AminesOne-pot protocol developed without co-catalyst

Interdisciplinary Research at the Interface of Organometallic Chemistry and Materials Science

The unique properties of this compound and its derivatives are being harnessed in the field of materials science, leading to innovative applications.

One area of focus is the incorporation of these organometallic fragments into microporous solids like zeolites. researchgate.netacs.org Studies have investigated the chemistry of the dimer within the cavities of zeolite Y. researchgate.net Depending on the conditions, the dimer can be oxidatively cleaved or protonated within the zeolite framework, forming species like CpFe(CO)₂⁺ or the protonated dimer [(CpFe(CO)₂)₂H]⁺. researchgate.net At higher temperatures, the carbonyl ligands are lost, and the remaining CpFe fragments become bonded to the zeolite's oxygen structure. researchgate.net This research into anchoring organometallic complexes within solid supports is crucial for developing new heterogeneous catalysts and functional materials.

In another application, the dimer has been used as a precursor to formulate a low-cost catalyst ink for the growth of high-quality single- and double-walled carbon nanotubes. acs.org This demonstrates the potential of using well-defined organometallic compounds to create advanced carbon-based materials.

Furthermore, research has ventured into the biomedical field, exploring derivatives of the dimer as potential therapeutic agents. Studies have shown that cyclopentadienyl iron carbonyl complexes can induce apoptosis (programmed cell death) in cancer cell lines, such as breast cancer and HeLa cells, while leaving normal cells unaffected. rsc.orgrsc.org The proposed mechanism involves a Fenton-type reaction, where the iron complex generates reactive oxygen species that lead to cell death. rsc.orgrsc.org

Advanced Computational Studies for Predictive Design and Mechanistic Understanding

Computational chemistry has become an indispensable tool for elucidating the complex structures, dynamics, and reaction mechanisms of this compound and its derivatives.

In solution, the dimer exists as a mixture of interconverting cis, trans, and unbridged isomers, a phenomenon known as fluxionality. wikipedia.orgchemeurope.com While NMR spectroscopy at room temperature shows only averaged signals due to the rapid interconversion, advanced techniques like two-dimensional (2D) infrared spectroscopy can distinguish the different isomers. wikipedia.orgresearchgate.net These experimental findings are supported by ab initio computations, which help to analyze and confirm the spectral data. researchgate.net

Computational studies, including Density Functional Theory (DFT), have been employed to investigate the electronic structure and bonding within the dimer. researchgate.net For example, calculations have been used to explore the nature of the iron-iron bond, with some studies suggesting a lack of significant electron density between the metal centers, a view that remains a subject of discussion. wikipedia.org

In the realm of catalysis, computational and mechanistic studies are vital for understanding how these catalysts function. Kinetic isotope effect experiments on transfer hydrogenation reactions catalyzed by (cyclopentadienone)iron compounds have provided evidence that the hydrogen transfer step is the rate-limiting part of the catalytic cycle. nih.gov These experimental insights, combined with spectroscopic observations of catalyst resting states, help to build a comprehensive picture of the reaction mechanism, which is essential for the rational design of more efficient catalysts. nih.govgettysburg.edu

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